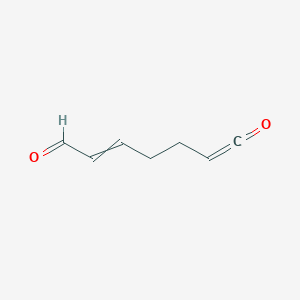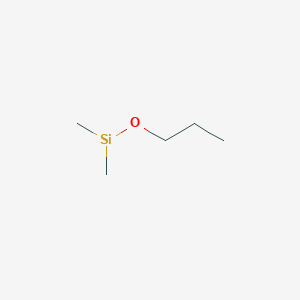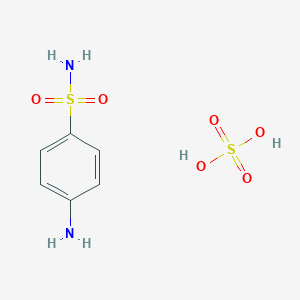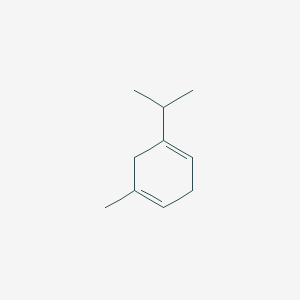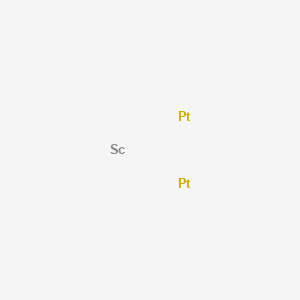
Platinum--scandium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum–scandium (2/1) is an intermetallic compound composed of platinum and scandium in a 2:1 ratio This compound is part of the broader category of platinum-based intermetallics, which are known for their unique structural and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum–scandium (2/1) typically involves high-temperature methods. One common approach is the arc-melting technique, where stoichiometric amounts of platinum and scandium are melted together in an inert atmosphere to prevent oxidation. The resulting alloy is then annealed to achieve the desired phase and homogeneity .
Industrial Production Methods
In industrial settings, the production of platinum–scandium (2/1) can involve more scalable methods such as molten salt electrolysis or hot metal reduction. These methods allow for the efficient production of the alloy on a larger scale, making it feasible for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum–scandium (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides.
Reduction: It can be reduced by hydrogen or other reducing agents to revert to its metallic state.
Substitution: Platinum–scandium (2/1) can participate in substitution reactions where one of the metals is replaced by another metal or element.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas and carbon monoxide are typical reducing agents.
Substitution: Reactions often occur in the presence of halides or other metal salts.
Major Products Formed
Oxidation: Formation of platinum and scandium oxides.
Reduction: Reversion to the metallic platinum–scandium alloy.
Substitution: Formation of new intermetallic compounds with different metal compositions
Applications De Recherche Scientifique
Platinum–scandium (2/1) has several scientific research applications:
Materials Science: The compound is studied for its unique electronic and structural properties, which make it suitable for advanced materials and coatings.
Electronics: :
Propriétés
Numéro CAS |
63706-05-8 |
|---|---|
Formule moléculaire |
Pt2Sc |
Poids moléculaire |
435.1 g/mol |
Nom IUPAC |
platinum;scandium |
InChI |
InChI=1S/2Pt.Sc |
Clé InChI |
PHRFTVNCIUXJIY-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


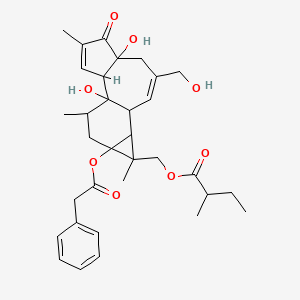
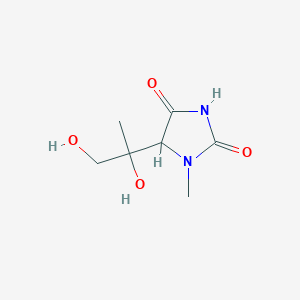
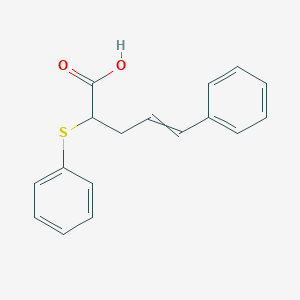

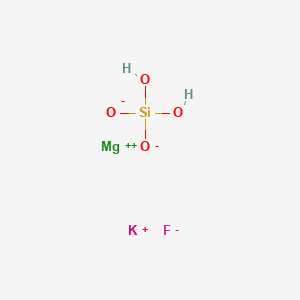
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
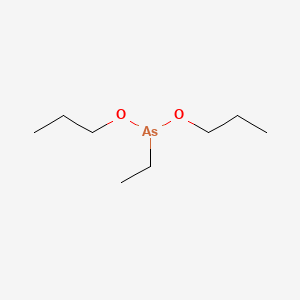
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
